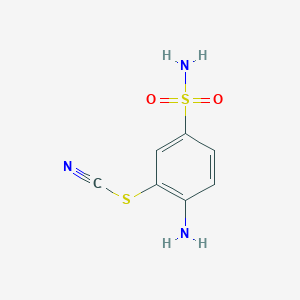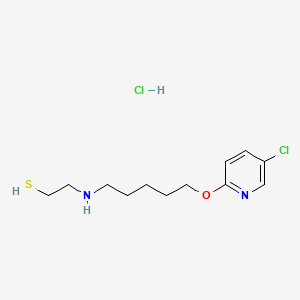![molecular formula C10H9N3O6S B11998746 Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate CAS No. 52980-64-0](/img/structure/B11998746.png)
Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitro group and the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate typically involves the reaction of 5-nitrofurfural with acetaldehyde in the presence of a secondary amine. This reaction is carried out in an aliphatic carboxylic acid with 2 to 4 carbon atoms, such as acetic acid, at temperatures ranging from -10°C to 90°C . The resulting intermediate, β-(5-nitro-2-furyl)acrolein, is then further reacted with thiourea and ethyl chloroacetate under controlled conditions to yield the final product.
Industrial Production Methods
On an industrial scale, the production of ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate follows similar synthetic routes but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Reduction: The compound can be reduced to form corresponding alcohols and amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group and the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, bromine for halogenation, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include amino derivatives, alcohols, and substituted thiadiazoles, which have significant applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate involves the red-ox biotransformation of the nitro group to a hydroxylamino group . This transformation generates reactive intermediates that can interact with cellular macromolecules, leading to the inhibition of essential biological processes. The compound targets various molecular pathways, including DNA synthesis and repair, protein synthesis, and cellular respiration.
Vergleich Mit ähnlichen Verbindungen
Ethyl (5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetate is unique due to its combination of a nitrofuryl group and a thiadiazole ring. Similar compounds include:
5-nitrofurfural: A precursor in the synthesis of nitrofuran derivatives.
5-nitro-2-furylacrolein: An intermediate in the synthesis of various nitrofuran compounds.
Nitrofurantoin: An antibacterial agent used to treat urinary tract infections.
These compounds share similar structural features but differ in their specific biological activities and applications.
Eigenschaften
CAS-Nummer |
52980-64-0 |
|---|---|
Molekularformel |
C10H9N3O6S |
Molekulargewicht |
299.26 g/mol |
IUPAC-Name |
ethyl 2-[5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3-yl]acetate |
InChI |
InChI=1S/C10H9N3O6S/c1-2-18-8(14)5-12-10(15)20-9(11-12)6-3-4-7(19-6)13(16)17/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
YWVDILPFGWJRCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=O)SC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)

![N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11998673.png)
![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)

![5-(4-Tert-butylphenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998686.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998708.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)

![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)
![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)

![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)
